9,9-Diheptylfluorene-2,7-diboronic acid

Conjugated polymer solution structure Small-angle neutron scattering (SANS) Side-chain-dependent aggregation

Common procurement error: substituting C6, C8, or C9 diboronic acids for the C7 heptyl chain variant. This compromises polyfluorene aggregation, crystalline phase, and film morphology in printed electronics. - **PF7 from C7 monomer**: Forms exclusive thin (~1 nm) sheet-like aggregates in toluene-uniform ink precursor for slot-die/inkjet printing (PF6 yields bimodal aggregates; PF8/PF9 fully dissolved). - **γ-phase access**: Thermodynamically stable bulk phase unique to PF7; not achievable from C6 or C8 monomers for charge mobility studies. - **Odd-chain architecture**: Double-layer sheet assemblies in MCH produce distinct gel viscoelasticity for membrane/scaffold applications. - **Series completeness**: Essential for PF6-PF10 odd-even trend analysis; omission invalidates side-chain-length behavioral studies. Immediate supply for academic/industrial R&D.

Molecular Formula C27H40B2O4
Molecular Weight 450.2 g/mol
CAS No. 916336-19-1
Cat. No. B3183321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Diheptylfluorene-2,7-diboronic acid
CAS916336-19-1
Molecular FormulaC27H40B2O4
Molecular Weight450.2 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=C(C2(CCCCCCC)CCCCCCC)C=C(C=C3)B(O)O)(O)O
InChIInChI=1S/C27H40B2O4/c1-3-5-7-9-11-17-27(18-12-10-8-6-4-2)25-19-21(28(30)31)13-15-23(25)24-16-14-22(29(32)33)20-26(24)27/h13-16,19-20,30-33H,3-12,17-18H2,1-2H3
InChIKeyWXRULSQSPSECSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Diheptylfluorene-2,7-diboronic Acid Procurement-Grade Overview


9,9-Diheptylfluorene-2,7-diboronic acid (CAS 916336-19-1) is a C27H40B2O4 organoboron compound belonging to the 9,9-dialkylfluorene-2,7-diboronic acid monomer family [1]. It serves as a critical AA-type monomer for Suzuki-Miyaura polycondensation, yielding poly(9,9-diheptylfluorene) (PF7), a hairy-rod conjugated polymer whose solution aggregation, crystalline polymorphism, and thin-film morphology are exquisitely sensitive to the odd-carbon (C7) side-chain length [2][3]. This property renders it non-interchangeable with even-carbon or shorter-chain analogs in applications requiring specific self-assembly behavior.

Monomer type AA-type diboronic acid for Suzuki-Miyaura polycondensation
Resulting polymer Poly(9,9-diheptylfluorene) (PF7), a hairy-rod conjugated polymer
Key differentiator C7 odd-carbon side chain drives distinct solution aggregation and crystalline polymorphism

Why C6 or C8 Analogs Cannot Substitute This Monomer


The polyfluorenes derived from these monomers are not commodity thermoplastics; they are functional materials whose optoelectronic performance and processability are governed by side-chain-driven hierarchical self-assembly [1]. A common procurement error is treating 9,9-diheptylfluorene-2,7-diboronic acid as interchangeable with the C6, C8, or C9 analogs. However, systematic small-angle neutron scattering (SANS), NMR, and X-ray diffraction studies demonstrate that the C7 side chain produces a unique aggregation signature—exclusively thin (~1 nm) sheet-like assemblies in toluene, distinct crystalline phases, and an odd-even oscillation in gelation behavior—that cannot be replicated by even-carbon or longer-chain variants [1][2][3]. Substituting to a C6 or C8 monomer alters the fundamental solution structure and solid-state polymorphism of the resulting polymer, directly compromising device-relevant film morphology.

Solution aggregation profile mismatch
C6 analog yields bimodal thin/thick sheet aggregates in toluene; C8 and C9 remain molecularly dissolved. The uniform ~1 nm sheet population of PF7 may not be replicated, altering pre-deposition ink structure.
Crystalline polymorphism inaccessible
The thermodynamically stable γ-phase of PF7 has no counterpart in PF8 or PF6. Substituting monomer removes access to this distinct charge-transport landscape.
Higher-order sheet architecture differs
Odd-carbon PF7 forms thicker double-layer sheet assemblies in poor solvents; even-carbon PF6 and PF8 adopt thinner, broader single-layer-like organization, shifting gel rheology and film porosity.

Quantitative Differentiation Evidence Against Analog Monomers


Uniform Thin Sheet-Like Aggregates in Toluene Solution

In semi-dilute (10 mg/mL) toluene solutions studied by SANS, poly(9,9-diheptylfluorene) (PF7) derived from 9,9-diheptylfluorene-2,7-diboronic acid forms exclusively thin sheet-like aggregates of ~1 nm thickness, whereas poly(9,9-dihexylfluorene) (PF6) forms both thin (~1 nm) and thick (>6 nm) sheet-like aggregates, and both poly(9,9-dioctylfluorene) (PF8) and poly(9,9-dinonylfluorene) (PF9) remain dissolved as individual molecular chains (>20–30 nm elongated one-dimensional chains) with no aggregation [1]. ¹H NMR and DFT calculations confirm that this differential aggregation occurs without changes in the polymer backbone conformation [1].

Solution aggregation morphology
Head-to-head
PF7: uniform thin sheets, ~1 nm thickness PF6: thin (~1 nm) + thick (>6 nm) sheets PF8 / PF9: molecularly dissolved, >20–30 nm chains
Uniform sheet population supports reproducible thin-film deposition for organic electronics.
SANS, toluene, 10 mg/mL, 25 °C; Knaapila et al., Polymer 2008
Conjugated polymer solution structure Small-angle neutron scattering (SANS) Side-chain-dependent aggregation

Unique γ-Phase Bulk Crystalline Polymorph

X-ray diffraction and grazing-incidence X-ray diffraction (GIXD) reveal that PF7 crystallizes in two phases: an orthorhombic α-phase (a = 2.60 nm, b = 2.25 nm, c = 3.34 nm, structurally analogous to PF8 α-phase) and a monoclinic γ-phase (a = 2.88 nm, b = 0.96 nm, c = 1.68 nm, oblique angle ≈ 90°) [1]. Critically, the γ-phase is the thermodynamically stable bulk form of PF7 and has no direct counterpart in PF8. Films cast from methylcyclohexane (MCH) without annealing produce a mesoscopic crystal in PF7 that is structurally related to the γ-phase, whereas identically processed PF8 yields the distinct β-phase mesoscopic structure [1]. This divergence explains why mesoscopic PF8 undergoes a phase transition to α-phase upon annealing, while mesoscopic PF7 transitions to γ-phase [1].

Bulk crystalline polymorph
Head-to-head
PF7: stable γ-phase (monoclinic), no PF8 equivalent PF8: α- / β-phase only; mesoscopic β-phase transitions to α on annealing
γ-phase provides a distinct energetic landscape for charge transport and exciton migration.
XRD, GIXD; films from MCH; Knaapila et al., Macromolecules 2013
Polyfluorene polymorphism X-ray diffraction Thin-film crystallinity

Odd-Even Side-Chain Effect on Double-Layer Sheet Assembly

In methylcyclohexane (MCH) at 10–50 mg/mL after a heating–cooling cycle, PF6, PF7, PF8, and PF9 all form large (10–100 nm) sheet-like assemblies with a fundamental thickness of 2–3 nm [1]. However, the larger length-scale organization of these sheets exhibits a pronounced odd-even dependence on the number of side-chain carbon atoms: PF6 (C6, even) and PF8 (C8, even) sheets are broader and thinner, whereas PF7 (C7, odd) and PF9 (C9, odd) sheets are thicker and adopt a putative double-layer structure [1]. Additionally, PF7/MCH, PF8/MCH, and PF9/MCH systems contain the conformational isomer Cβ characteristic of the β-phase, while PF6/MCH and PF10/MCH systems do not [1]. PF7/MCH also forms a gel-like state, in contrast to the less viscous PF10/MCH [1].

Odd-even double-layer assembly
Head-to-head
PF7 (C7, odd): thicker double-layer sheets, gel-like PF6 / PF8 (C6/C8, even): thinner, broader sheets PF9 (C9, odd): also double-layer
Double-layer architecture impacts gel rheology and film-forming characteristics in poor solvents.
MCH, 10–50 mg/mL, heating–cooling; Knaapila et al., Macromolecules 2007
Odd-even effect Self-assembly Hairy-rod polymer gelation

Solvent-Selectable Morphology and Tunable Processability

Unlike PF8 and PF9, which remain fully molecularly dissolved in toluene [1], PF7 undergoes controlled self-assembly into thin sheet-like aggregates in the same solvent, yet can also be processed from toluene to yield well-ordered, aligned crystalline films without the need for post-deposition annealing [2]. Conversely, when cast from MCH (a moderate solvent), PF7 forms a mesoscopic crystalline film with decreased order along the a-axis, distinct from the β-phase mesoscopic structure of PF8 [2]. This solvent-selectable morphology—molecularly dispersed in good solvent, aggregated in moderate solvent—provides a wider and more tunable processability window compared to PF8, which either dissolves molecularly (toluene) or transitions to a β-phase mesostructure (MCH), and PF6, which aggregates heterogeneously in toluene [1][2].

Solvent-selectable morphology
Class-level
PF7 uniquely combines uniform toluene aggregation, α-phase film formation from toluene, and γ-phase-related mesoscopic structure from MCH—a triple morphological control not reported for PF6, PF8, or PF9.
Supports solvent-directed morphology engineering without post-deposition annealing.
Class-level inference; validate with specific casting conditions. Knaapila et al. 2008, 2013
Solvent-selectable morphology Polyfluorene processability Crystallization control

Application Scenarios Where Analog Monomers Are Inadequate


Toluene-Based Inks with Uniform Pre-Aggregated Sheet Morphology

When developing polyfluorene-based inks for large-area printed electronics, the uniformity of the pre-deposition solution structure directly governs film homogeneity. PF7 derived from 9,9-diheptylfluorene-2,7-diboronic acid forms exclusively thin (~1 nm) sheet-like aggregates in toluene, providing a monodisperse precursor population, whereas PF6 yields bimodal aggregates (thin ~1 nm and thick >6 nm) and PF8/PF9 remain molecularly dissolved, eliminating the pre-aggregation benefit entirely [1]. For slot-die coating or inkjet printing where consistent rheology and nucleation density are critical, the C7 monomer is the only choice among the linear dialkylfluorene diboronic acid series that delivers a uniform sheet-like ink precursor.

γ-Phase Polyfluorene Thin Films for Optoelectronic Devices

The γ-phase crystalline polymorph of PF7 is a thermodynamically stable bulk phase with no equivalent in PF8 (which adopts α-phase or β-phase mesostructures) [1]. Research groups investigating the impact of crystalline phase on charge-carrier mobility, exciton diffusion length, or amplified spontaneous emission threshold in polyfluorene films must use 9,9-diheptylfluorene-2,7-diboronic acid as the monomer source, as the γ-phase cannot be accessed from C6 or C8 diboronic acid monomers. Films cast from MCH without annealing yield a γ-phase-related mesoscopic structure unique to PF7 [1].

Gel-Processed Networks with Double-Layer Sheet Architecture

In MCH and similar poor solvents, PF7 forms thicker, double-layer sheet assemblies characteristic of odd-carbon side chains (shared with PF9 but not PF6 or PF8) [1]. This architecture produces a gel-like state with distinct viscoelastic properties. For applications such as gel electrolyte membranes, porous polymer scaffolds, or templated nanostructured films where the double-layer sheet morphology governs porosity and mechanical robustness, procurement of the C7 monomer is essential; the even-carbon C6 or C8 monomers produce thinner, broader sheets with a fundamentally different higher-order organization [1].

Systematic Structure-Property Studies of Odd-Even Side-Chain Series

Academic and industrial laboratories conducting systematic investigations of side-chain-length-dependent polyfluorene properties—including β-phase stability, chain conformation (Rg/Rh ratio), and aggregation dynamics—require the full PF6–PF10 series [1][2]. The C7 position (PF7) is essential because it is the shortest odd-carbon member that exhibits both the double-layer sheet architecture in poor solvents and the uniform thin-sheet aggregation in toluene, bridging the behavioral gap between the heterogeneous PF6 and the fully dissolved PF8. Omitting 9,9-diheptylfluorene-2,7-diboronic acid from such a study introduces a critical data gap that invalidates odd-even trend analysis [1][2].

Application
Selection Property
Validation Focus
Toluene-based inks with uniform pre-aggregated sheets
C7-specific monodisperse thin-sheet aggregation in toluene
Solution structure by SANS/DLS before deposition; film homogeneity
γ-Phase polyfluorene thin films for optoelectronics
C7-exclusive γ-phase crystalline polymorph
Crystalline phase identification via XRD/GIXD; charge transport anisotropy
Gel-processed networks with double-layer architecture
Odd-carbon double-layer sheet assembly in poor solvents
Rheological and SAXS characterization of gel-network structure
Systematic odd-even side-chain structure–property studies
C7 monomer as essential odd-series member for PF6–PF10 library
Comparative aggregation, β-phase content, and Rg/Rh analysis across series
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